Zoxazolamine-d2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

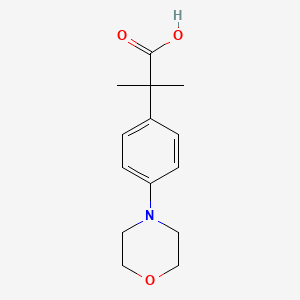

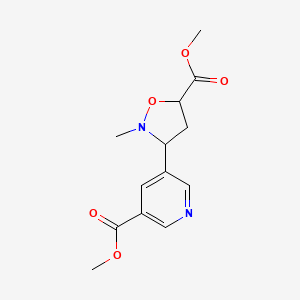

Zoxazolamine-d2 is a labeled version of Zoxazolamine . Zoxazolamine is a centrally acting muscle relaxant . It was previously used as an antispasmodic and uricosuric . Currently, it is used in assessing hepatic cytochrome P-450 activity in rodents .

Molecular Structure Analysis

The molecular formula of this compound is C7H3D2ClN2O . The molecular weight is 170.59 .Physical And Chemical Properties Analysis

Zoxazolamine has a molecular formula of C7H5ClN2O and a molecular weight of 168.58 . It has a density of 1.5±0.1 g/cm3, a boiling point of 316.8±34.0 °C at 760 mmHg, and a flash point of 145.4±25.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and no freely rotating bonds .Aplicaciones Científicas De Investigación

Mechanism of Action and Neuroprotective Effects

Zoxazolamine, a centrally acting muscle relaxant, has been the subject of various scientific studies exploring its mechanism of action and potential neuroprotective effects. Research indicates that zoxazolamine and related compounds may influence central nervous system (CNS) activity by modulating neurotransmitter systems. For instance, studies have shown that zoxazolamine could affect dopaminergic neurons, potentially through mechanisms other than strychnine-insensitive glycine or GABAb receptors (McMillen et al., 2005). Additionally, zoxazolamine has been implicated in the modulation of recombinant small-conductance Ca(2+)-activated K(+) channels, which are crucial for the electrical excitability in neurons and neuroendocrine cells (Cao et al., 2001).

Drug Metabolism and Interaction

Further research has explored zoxazolamine's influence on drug metabolism and interaction. A study on the effects of intermittent hypobaric hypoxia on drug efficacy and clearance found that zoxazolamine, among other drugs, demonstrated altered therapeutic effectiveness and clearance in animals exposed to hypobaric hypoxia (Vij et al., 2012). This suggests potential implications for drug dosing and effectiveness in conditions of reduced oxygen availability.

Chemical Characterization and Pharmacological Activation

The chemical characterization and the first transition metal complex of zoxazolamine have been identified, shedding light on its molecular structure and interactions. This provides a foundation for understanding how zoxazolamine and its derivatives can be utilized in medicinal chemistry and pharmacology (Decken & Gossage, 2005). Additionally, pharmacological studies have characterized the activation of cloned intermediate- and small-conductance Ca(2+)-activated K(+) channels by zoxazolamine and structurally related compounds, highlighting their potential therapeutic applications in diseases such as cystic fibrosis and vascular disorders (Syme et al., 2000).

Mecanismo De Acción

Target of Action

Zoxazolamine-d2 is the deuterium labeled Zoxazolamine . The primary target of this compound is cytochrome P-450 . Cytochrome P-450 is a family of enzymes that play a crucial role in the metabolism of organic substances and the biosynthesis of important molecules .

Mode of Action

This compound, like its parent compound Zoxazolamine, acts centrally as a muscle relaxant . It depresses transmission through subcortical, brain stem, and spinal polysynaptic pathways . When combined with other compounds such as chlorzoxazone or 1-EBIO, Zoxazolamine partially inhibits the rSK2 channel current responses, suggesting a partial-agonist mode of action .

Biochemical Pathways

This compound affects the activity of cytochrome P-450, which is involved in various metabolic pathways . It serves as a convenient indicator of changes in cytochrome P-450 activity in rodents . The modulation of this enzyme system can lead to changes in the metabolism of various substances within the body .

Pharmacokinetics

Studies on zoxazolamine, its parent compound, suggest that it is metabolized by an array of cytochrome p450 (cyp450) isoforms . The recovery time from Zoxazolamine-induced paralysis is used as a measure for change in CYP450 expression in mice .

Result of Action

The primary result of this compound action is muscle relaxation . It achieves this by depressing transmission through certain neural pathways . In addition to its muscle relaxant action, Zoxazolamine also has a marked uricosuric effect .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain chemicals can stimulate the in vivo metabolism of Zoxazolamine . .

Safety and Hazards

Zoxazolamine may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

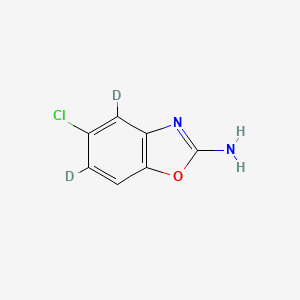

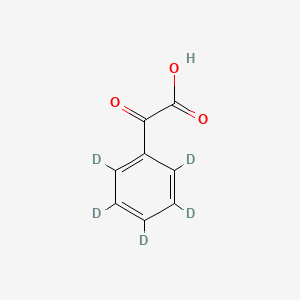

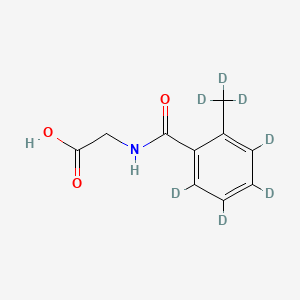

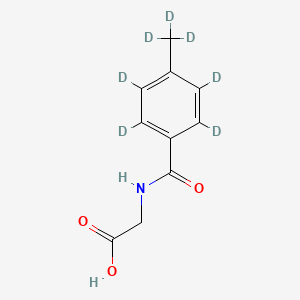

5-chloro-4,6-dideuterio-1,3-benzoxazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10)/i1D,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCODSQDUUUKIV-SDTNDFKLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(C(=C1Cl)[2H])N=C(O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676249 |

Source

|

| Record name | 5-Chloro(4,6-~2~H_2_)-1,3-benzoxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24160-33-6 |

Source

|

| Record name | 5-Chloro(4,6-~2~H_2_)-1,3-benzoxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride](/img/structure/B565225.png)

![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)

![2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B565234.png)